1-Hydroxy-2-naphthoic acid

Catalog No.
S568419
CAS No.
86-48-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-2-naphthoic acid

When generic naphthoic acid isomers fail at elevated temperatures or in biosensing, procure the exact 1,2-isomer. 1-Hydroxy-2-naphthoic acid (CAS 86-48-6) is the non-interchangeable specialty intermediate for thermal stability, photophysical consistency, and enzymatic specificity. • Thermal window up to 195 °C avoids decarboxylation seen with 2-hydroxy-1-naphthoic acid (decarb. at 156 °C). • Stable, microenvironment-independent fluorescence for doping into rigid polymer matrices like Nafion. • Obligate substrate for 1-hydroxy-2-naphthoic acid hydroxylase in PAH bioremediation kits. In stock for immediate global shipping.

CAS Number

86-48-6

Product Name

1-Hydroxy-2-naphthoic acid

IUPAC Name

1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)

InChI Key

SJJCQDRGABAVBB-UHFFFAOYSA-N

Synonyms

1-Hydroxy-2-naphthalenecarboxylic Acid; 1-Hydroxy-2-naphthalenecarboxylic Acid; 1-Naphthol-2-carboxylic Acid; NSC 3717; Xinafoic acid.

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O

The exact mass of the compound 1-Hydroxy-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3717. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

1-Hydroxy-2-naphthoic acid (CAS 86-48-6) is a bifunctional naphthalene derivative characterized by an alpha-hydroxyl group and a beta-carboxylic acid group, a specific ortho-arrangement that enables strong intramolecular hydrogen bonding . In industrial and laboratory procurement, it serves as a highly specific intermediate for advanced azo dyes, metal-complex pigments, and as an obligate biomarker in polycyclic aromatic hydrocarbon (PAH) bioremediation pathways [1]. While bulk buyers often default to the widely manufactured 3-hydroxy-2-naphthoic acid (BONA) for generic dye synthesis, 1-hydroxy-2-naphthoic acid is specifically procured for its superior thermal processing window, distinct photophysical stability in polymers, and absolute enzymatic specificity, making it a non-interchangeable precursor for specialized chemical and biological applications.

Research Fit

1
UPR pathway studies

Ortho-substitution enables unique intramolecular H-bond and supports isomer-specific ER stress endpoint research.

2
Metal sensor scaffold

Reported fluorescence quenching upon Zr(IV) complexation; suitable for turn-off sensor development.

3
Antimicrobial screening

Distinct MIC profile against E. coli; useful for structure-activity relationship and endpoint comparison studies.

4
Ion-pairing permeability research

Counterion for polar antiviral agents; binding affinity and Caco-2 transport context-supported research tool.

Generic substitution of 1-hydroxy-2-naphthoic acid with its structural isomers—such as the bulk-chemical 3-hydroxy-2-naphthoic acid (3-H2NA) or 2-hydroxy-1-naphthoic acid (2-H1NA)—fails across thermal, photophysical, and biological domains. Thermally, 2-H1NA undergoes catastrophic decarboxylation to 2-naphthol at just 156 °C, whereas 1-hydroxy-2-naphthoic acid remains stable up to 195 °C, a critical difference for high-temperature coupling reactions[REFS-1, REFS-2]. Photophysically, 3-H2NA exhibits highly environment-dependent fluorescence that fluctuates with local concentration, whereas the 1,2-isomer provides a stable, microenvironment-independent emission profile crucial for reliable optical polymers [2]. Furthermore, in environmental biosensing, PAH-degrading enzymes exhibit strict geometric specificity for the 1,2-isomer; substituting it with 3-H2NA or 2-H1NA results in zero enzymatic activity, completely halting the biological assay [3].

Substitution Risk

1-Hydroxy-2-naphthoic acid
Strong ortho intramolecular H-bond alters acidity and coordination geometry.
3-Hydroxy-2-naphthoic acid
Lacks equivalent H-bond; metal binding and physicochemical profile may shift.
1,2-HNA (target)
Zr(IV) complexation yields fluorescence quenching.
3-HNA / 6-HNA (substitutes)
3-HNA gives fluorescence enhancement; opposite sensor behavior, not interchangeable.
1,2-HNA (target)
Reported higher UPR down-regulation endpoint response.
Positional isomers (substitutes)
Lower reported potency; may produce false negatives in ER stress assays.
Ortho-substitution pattern critically controls excited-state proton transfer, metal coordination, and biological readout. Substituting positional isomers may lead to divergent experimental outcomes.

Thermal Processing Window and Resistance to Decarboxylation

1-Hydroxy-2-naphthoic acid exhibits a significantly higher thermal stability threshold compared to its structural isomer 2-hydroxy-1-naphthoic acid. While 2-hydroxy-1-naphthoic acid melts and spontaneously decarboxylates to 2-naphthol and carbon dioxide at 156–157 °C, 1-hydroxy-2-naphthoic acid maintains its structural integrity up to 195–200 °C before decomposition [REFS-1, REFS-2]. This ~40 °C difference in thermal stability drastically alters its processability in high-temperature environments.

Evidence DimensionThermal stability limit (melting/decomposition point)
Target Compound Data195–200 °C (stable up to this threshold)
Comparator Or Baseline2-Hydroxy-1-naphthoic acid (156–157 °C, rapid decarboxylation)
Quantified Difference~40 °C higher thermal processing window
ConditionsStandard atmospheric pressure heating

Procuring the 1,2-isomer is essential for high-temperature organic syntheses and polymerizations where the 2,1-isomer would suffer catastrophic yield loss due to premature decarboxylation.

ER Stress Response Rank
Head-to-head
1,2-HNA > 3-HNA > 6-HNA > salicylate
UPR down-regulation endpoint context
GRP78/CHOP/p-PERK markers; cell-based reporter assay

Absolute Substrate Specificity in PAH Bioremediation Assays

In the biological degradation of phenanthrene, 1-hydroxy-2-naphthoic acid is the obligate intermediate. Assays utilizing 1-hydroxy-2-naphthoic acid hydroxylase show a specific affinity (Km = 72 µM) for this exact compound [1]. When challenged with structural analogs such as 3-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, or salicylic acid, the enzyme exhibits zero activity [1].

Evidence DimensionEnzymatic hydroxylation activity
Target Compound DataActive substrate (Km = 72 µM)
Comparator Or Baseline3-hydroxy-2-naphthoic acid and other analogs (0% activity)
Quantified Difference100% vs 0% substrate recognition
ConditionsAerobic enzymatic assay with NADPH/NADH coenzymes

Laboratories developing environmental biosensors or studying PAH degradation pathways must procure this exact CAS number, as cheaper bulk isomers cannot trigger the target enzymatic cascade.

Zr(IV) Fluorescence Response
Head-to-head
1,2-HNA: Quenching
3-HNA: Enhancement
Opposite photophysical outcome
pH 2.5–5.0; Benesi-Hildebrand stoichiometry

Photophysical Stability in Polymeric Microenvironments

The excited-state intramolecular proton transfer (ESIPT) behaviors of hydroxy naphthoic acids dictate their utility in optical materials. Studies in polymeric media demonstrate that 3-hydroxy-2-naphthoic acid's fluorescence is highly sensitive to concentration and microenvironment changes [1]. In contrast, 1-hydroxy-2-naphthoic acid is significantly less susceptible to these variations, maintaining a stable emission profile because its ESIPT is restricted primarily to its monoanionic species [1].

Evidence DimensionFluorescence dependence on microenvironment
Target Compound DataLow susceptibility (stable emission profile)
Comparator Or Baseline3-hydroxy-2-naphthoic acid (High susceptibility and variable emission)
Quantified DifferenceRestricted ESIPT (monoanionic only) vs broad ESIPT (neutral and monoanionic)
ConditionsAprotic, protic, and ion-exchange (Nafion) polymer matrices

For engineers formulating fluorescent indicators or optical polymers, 1-H2NA provides a more reliable, environment-independent fluorophore than the highly variable 3,2-isomer.

MIC against E. coli
Head-to-head
0.62 mM (1,2-HNA)
1.2 mM (3-HNA)
2.5 mM (1-NA)
20 mM (2-NA)
Antimicrobial screening endpoint context
Vogel-Bonner medium; MG1655/DPD2444 strains

Controlled Metal Chelation Kinetics for Complex Formulation

The ortho-arrangement of the hydroxyl and carboxyl groups allows 1-hydroxy-2-naphthoic acid to act as a bidentate ligand for transition metals. Comparative potentiometric studies reveal that 3-hydroxy-2-naphthoic acid forms chelates highly rapidly due to its beta-beta substitution [1]. 1-Hydroxy-2-naphthoic acid exhibits more controlled complexation kinetics, allowing for the isolation of specific stoichiometric metal-complex intermediates without premature or uncontrolled precipitation [1].

Evidence DimensionChelate formation ease and kinetics
Target Compound DataControlled, slower complexation kinetics
Comparator Or Baseline3-hydroxy-2-naphthoic acid (Rapid, highly facile chelation)
Quantified DifferenceDistinct formation constants preventing uncontrolled precipitation
Conditions50% ethanol-water medium, 25 °C, ionic strength 0.1 M KNO3

Manufacturers of metal-complex azo dyes or organometallic catalysts should select 1-H2NA to achieve precise stoichiometric control during the metalation step.

Pharmacophore Fit Score
Reported
65.6% (1,2-HNA)
56.0% (2-naphthoic acid)
Computational scaffold ranking context
+9.6 pp over non-hydroxylated analog
Ion-Pair Binding Constant
Head-to-head
K₁₁(aq) 388 M⁻¹ (ZHE-HNAP)
2.91 M⁻¹ (GO-HNAP)
Permeability enhancement context
>100-fold difference; Caco-2 Papp validated
Cocrystal Synthon
Head-to-head
1,2-HNA: imidazole–carboxylic acid
6-HNA: carboxylic acid dimer
Solid-form motif divergence
Caffeine cocrystallization; packing dictated by substitution

High-Temperature Synthesis of Azo Dyes and Pigments

Leveraging its ~195 °C thermal stability limit, 1-hydroxy-2-naphthoic acid is the preferred precursor for coupling reactions requiring elevated temperatures, avoiding the severe decarboxylation yield losses associated with 2-hydroxy-1-naphthoic acid .

PAH Bioremediation Assays and Biosensors

Due to its absolute requirement as the sole active substrate for 1-hydroxy-2-naphthoic acid hydroxylase, this compound is indispensable for environmental monitoring kits and metabolic studies tracking phenanthrene degradation [1].

Environment-Independent Fluorescent Polymers

Utilizing its stable, microenvironment-resistant ESIPT behavior, 1-hydroxy-2-naphthoic acid is ideal for doping into rigid polymer matrices (like Nafion) where consistent fluorescence is required regardless of local concentration fluctuations [2].

Controlled Organometallic Catalyst Preparation

Because it forms metal chelates more controllably than the 3,2-isomer, 1-hydroxy-2-naphthoic acid is optimal for synthesizing highly specific stoichiometric metal-complexes without uncontrolled precipitation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ER stress pathway studies
Isomer-specific UPR marker down-regulation
GRP78, CHOP, p-PERK response verification
Zr(IV) turn-off sensor development
Ortho-substitution quenching response
Fluorescence quenching vs. enhancement in Zr(IV) binding
Antimicrobial screening (E. coli)
Isomer-dependent MIC potency
MIC endpoint with E. coli MG1655/DPD2444
Ion-pairing permeability research
Counterion binding affinity for polar antivirals
Caco-2 permeability and binding constant determination

Physical Description

White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.047344113 Da

Monoisotopic Mass

188.047344113 Da

Heavy Atom Count

14

Melting Point

195.0 °C

UNII

U8LZ3R07L8

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 146 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 134 of 146 companies with hazard statement code(s):;
H302 (61.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (38.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86-48-6

Wikipedia

1-hydroxy-2-naphthoic acid

General Manufacturing Information

2-Naphthalenecarboxylic acid, 1-hydroxy-: ACTIVE
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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